molecular formula C17H16N2O3S B5619360 8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide

Cat. No.: B5619360
M. Wt: 328.4 g/mol
InChI Key: KYJFSNLKLGJZPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with N-methyl-N-phenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide derivative .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve greener and more sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives .

Scientific Research Applications

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death. For its antibacterial activity, the compound may interfere with bacterial DNA synthesis or cell wall formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide is unique due to its specific substitution pattern, which may enhance its biological activity and selectivity compared to other quinoline derivatives. Its combination of a methoxy group, N-methyl-N-phenyl substitution, and sulfonamide group contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(13-7-4-3-5-8-13)23(20,21)16-11-10-15(22-2)17-14(16)9-6-12-18-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJFSNLKLGJZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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